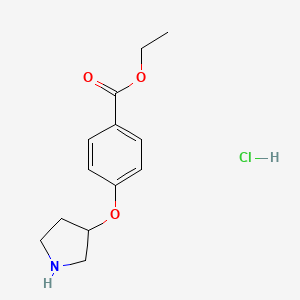

![molecular formula C11H14ClF2NO B1397714 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219979-20-0](/img/structure/B1397714.png)

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Overview

Description

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride, also known as 3-DFBP-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the pyrrolidine family of compounds and is characterized by its two fluorine atoms attached to the benzyl group. 3-DFBP-HCl has been used in in vitro and in vivo studies as an antagonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in the regulation of mood and behavior.

Scientific Research Applications

Synthesis and Characterization

Optical Purity and Synthesis Techniques

The synthesis of optically pure compounds related to pyrrolidine derivatives has been a significant area of interest. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared using a tandem process involving nucleophilic addition and intramolecular elimination, showcasing the control of stereoselectivity at newly created chiral carbons (Ruano, Alemán, & Cid, 2006).

Hydrogen Bonding and Supramolecular Architectures

The synthesis of novel pyridine-based hydrazone derivatives and their structural stabilization through intra- and intermolecular hydrogen bonds highlight the importance of non-covalent interactions in material architecture. This study provides insights into the potential use of such compounds in materials science (Khalid et al., 2021).

Solid-State Tautomeric Structures

Research into the conformation and tautomeric structure of compounds structurally similar to "3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride" in the solid state, as resolved by X-ray crystallography, contributes to our understanding of molecular behavior and properties, which is crucial for drug design and development (Bacsa et al., 2013).

Biological Activity and Material Applications

Antibacterial and Antifungal Activities

The synthesis and biological evaluation of spirocyclic phosphazene derivatives, including their antibacterial and antifungal activities, indicate the potential of pyrrolidine derivatives in developing new antimicrobial agents. These compounds have shown strong affinity against bacteria and yeast strains, demonstrating their relevance in medicinal chemistry (Işıklan et al., 2010).

Synthetic Methodologies and Chemical Reactivity

The development of efficient processes for the synthesis of borylated pyrrolidines via 1,3-dipolar cycloaddition represents an advancement in synthetic organic chemistry, providing new routes for the preparation of functionalized pyrrolidines. These methodologies offer significant contributions to the synthesis of complex molecules and medicinal chemistry (Liashuk et al., 2022).

Soluble Polyimides

The synthesis of soluble polyimides derived from aromatic dianhydrides and diamine monomers containing pyridine and fluorine units showcases the application of pyrrolidine derivatives in material science, particularly in the development of high-performance polymers with excellent solubility and thermal stability (Zhang et al., 2007).

properties

IUPAC Name |

3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJDCQRBZDNBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)

![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)

![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)

![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)

![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)

![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)

![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)

![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)